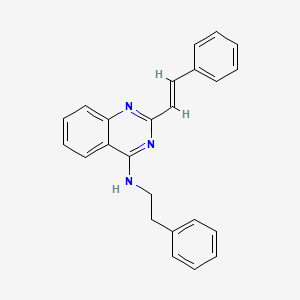
N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine
Descripción general
Descripción
N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine, also known as PEAQ, is a compound that has gained attention in the scientific community due to its potential use in various research applications. PEAQ belongs to the quinazolinamine family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. It also modulates the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues. This compound also has anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential research applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine. One area of interest is the development of this compound-based drugs for the treatment of inflammation and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and cognitive function. Finally, future research could focus on improving the solubility of this compound to make it more accessible for use in various experiments.
Conclusion
In conclusion, this compound is a compound with a wide range of potential research applications. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system and improve cognitive function, make it a promising candidate for the development of new drugs. While there are some limitations to working with this compound, its potential benefits make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-(2-phenylvinyl)-4-quinazolinamine has been studied for its potential use in various research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its ability to modulate the immune system and improve cognitive function.
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-3-9-19(10-4-1)15-16-23-26-22-14-8-7-13-21(22)24(27-23)25-18-17-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,25,26,27)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGNYSRJRWCFU-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)
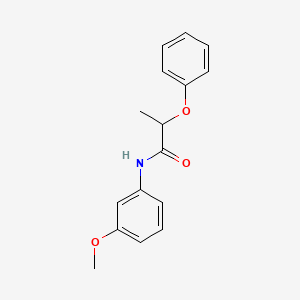
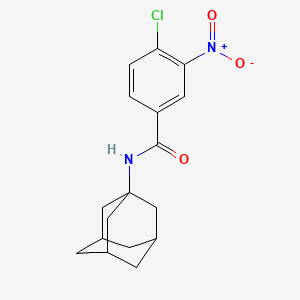
![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
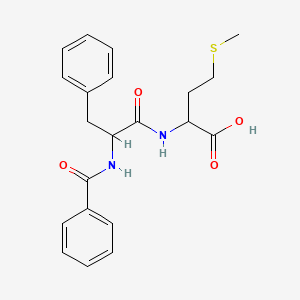

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
![3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
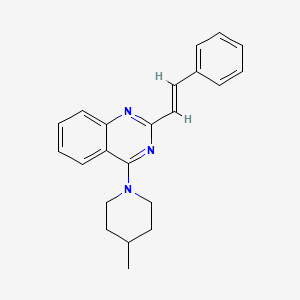
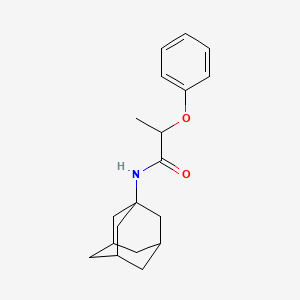
![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)